1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid
Description
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS: 1286697-25-3) is a heterocyclic compound featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 6 and a piperidine-3-carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-7-3-2-6-13(15)14-8-9-16(19-18-14)20-10-4-5-12(11-20)17(21)22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBOOQHMCPGNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow chemistry can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring’s unique physicochemical properties, such as weak basicity and dual hydrogen-bonding capacity, contribute to its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Positional Isomers and Piperidine Substitution
- 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1286697-25-3) Key Difference: Carboxylic acid group at position 4 of the piperidine ring instead of position 3. Molecular weight remains identical (313.35 g/mol) .
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS: 1171356-85-6)
Heterocyclic Core Modifications
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid (CAS: 1172252-48-0)
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid (CAS: 870980-07-7)
Substituent Variations on the Aromatic Ring
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1119453-12-1)
- 1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid (CAS: 1803571-15-4) Key Difference: 4-Bromophenylthio group replaces 2-methoxyphenyl. Sulfanyl linker may influence redox properties .
Structural and Property Comparison Table
| Compound Name | CAS Number | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid | 1286697-25-3 | Pyridazine | 2-Methoxyphenyl, piperidine-3-COOH | 313.35 | Balanced lipophilicity/hydrophilicity |
| 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid | 1171356-85-6 | Pyridazine | 4-Methylpiperazinyl, piperidine-3-COOH | 305.38 | Enhanced solubility |
| 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid | 1172252-48-0 | Pyrimidine | 4-Methoxyphenyl, piperidine-3-COOH | 313.35 | Electron-deficient core |
| 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid | 870980-07-7 | Pyrimidine | 3-Methoxyphenyl, CF₃, piperidine-3-COOH | 381.35 | High metabolic stability |
| 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | 1119453-12-1 | Pyridazine | 3-Methylphenyl, piperidine-4-COOH | 297.35 | Increased lipophilicity |
Biological Activity
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS No: 1286697-25-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- Structure : The compound features a piperidine ring substituted with a pyridazine and methoxyphenyl group, contributing to its biological properties.
Anticancer Activity
Research indicates that derivatives of piperidine, including the target compound, exhibit promising anticancer properties. A study highlighted the synthesis and biological evaluation of related compounds, revealing that they can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. The following table summarizes key findings related to the anticancer activity of similar compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid | MDA-MB-231 | 10.0 | Induction of caspase-3 activity |
| 7d | MDA-MB-231 | 1.0 | Microtubule destabilization |
| 10c | HepG2 | 2.5 | Apoptosis induction and cell cycle arrest |
The compound's mechanism involves microtubule destabilization and apoptosis induction, which are critical pathways for anticancer activity.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for its antimicrobial properties. A study on piperidine derivatives reported significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds are shown in the following table:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid | S. aureus | 0.025 |
| 2,6-dipiperidino-1,4-dibromobenzene | E. coli | 0.0039 |
These results indicate that the compound exhibits strong antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Case Studies and Research Findings
Several studies have focused on the biological activity of piperidine derivatives:
- Anticancer Studies : A recent investigation into piperidine derivatives demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like bleomycin . The study employed an innovative approach to increase binding affinity to protein targets.
- Antimicrobial Efficacy : Another research effort assessed the antibacterial potential of piperidine compounds, revealing that modifications in their structure can significantly enhance their efficacy against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
